molecular formula C8H12BF3N2O2 B2965884 (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid CAS No. 2304633-89-2

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B2965884
CAS No.: 2304633-89-2
M. Wt: 236
InChI Key: QJDOHYFNMVCNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid (CAS 2304633-89-2) is a specialized organoboron reagent of significant value in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is in Suzuki-Miyaura (SM) cross-coupling, a widely used method for carbon-carbon bond formation that is crucial in the synthesis of complex organic molecules . The broad utility of SM coupling stems from its mild reaction conditions, functional group tolerance, and the generally stable, environmentally benign nature of organoboron reagents, making them indispensable in the fine chemical, pharmaceutical, and agrochemical industries . The compound features a pyrazole heterocycle substituted with both an isobutyl and a trifluoromethyl group. The trifluoromethyl (CF3) group is a critical functional group in modern drug design. Its incorporation into organic compounds can profoundly improve a molecule's pharmacological profile by affecting its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity . Pyrazole-containing structures are commonly found in compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this boronic acid a valuable building block for constructing such potential active molecules . Boronic acids, in general, are highly favored reagents for SM coupling due to their high atom-economy and reactivity . The mechanism involves the formal nucleophilic organic group on boron undergoing transmetalation with a palladium catalyst, allowing for the conjoining of two chemically differentiated fragments . This reagent is intended for the synthesis of new chemical entities for research purposes. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, noting the provided safety information which includes hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For optimal stability, the product should be stored in an inert atmosphere, in a freezer at or below -20°C .

Properties

IUPAC Name

[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BF3N2O2/c1-5(2)4-14-7(9(15)16)3-6(13-14)8(10,11)12/h3,5,15-16H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDOHYFNMVCNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1CC(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method includes the use of palladium-catalyzed borylation of the corresponding pyrazole precursor. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

    Oxidation and Reduction: It can participate in oxidation reactions to form corresponding alcohols or ketones and reduction reactions to form alkanes or alkenes.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran, dimethylformamide, or ethanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound .

Scientific Research Applications

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center, which then couples with the halide to form the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to a family of pyrazole-boronic acids with substituents influencing reactivity, acidity, and steric hindrance. Key analogs include:

Compound Name Substituents (Position 1/3) Molecular Weight CAS Number Key Properties/Applications
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid Methyl/CF₃ 193.92 344591-91-9 High acidity (pKa ~7.5–8.5), Suzuki coupling yields ~78–82%
(1-Ethyl-1H-pyrazol-5-yl)boronic acid Ethyl/H 138.97 847818-68-2 Lower steric bulk; used in drug intermediates
(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid Isopropyl/CF₃ 250.08* N/A Enhanced steric hindrance; niche applications
(1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid Methyl/Me 138.98 839714-33-9 Reduced acidity; limited reactivity

*Estimated based on structural similarity.

Key Observations:
  • Acidity: The trifluoromethyl group at position 3 increases acidity due to its strong electron-withdrawing inductive effect. For example, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid has a lower pKa (~8.5) compared to non-CF₃ analogs like (1,3-dimethyl-1H-pyrazol-5-yl)boronic acid (pKa ~10–12) .
  • Steric Effects : Bulky substituents at position 1 (e.g., isobutyl vs. methyl) reduce reaction efficiency in cross-coupling. For instance, the methyl analog achieves Suzuki coupling yields of 78–82% under standard Pd catalysis , while the isobutyl variant may require optimized conditions due to steric constraints.
  • Solubility : Increased alkyl chain length (e.g., isobutyl) enhances lipophilicity but reduces aqueous solubility, impacting reaction solvent choices .

Stability and Handling

  • Storage : All analogs require storage at -20°C under inert atmospheres to prevent boronic acid dehydration .
  • Purity : Commercial availability varies; the methyl analog (CAS 344591-91-9) is discontinued in some suppliers, while the isobutyl variant remains in demand .

Research Findings and Data

Acidity Comparison (Selected Analogs)

Compound pKa Range Substituent Effects Reference
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid 7.5–8.5 CF₃ group lowers pKa via inductive withdrawal
5-Trifluoromethyl-2-formylphenylboronic acid 6.8–7.2 Formyl group further lowers pKa
(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid ~8.0–8.8* Isobutyl reduces acidity slightly due to steric shielding Inferred

*Estimated based on steric and electronic effects.

Reaction Yields in Cross-Coupling

Compound Reaction Partner Yield Conditions Reference
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid Brominated aryl derivative 82% Pd(dppf)Cl₂, K₂CO₃, 80°C
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid 4-(Pyridin-4-yl)phenyl derivative 78% Similar Pd catalysis

Biological Activity

(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid, with the CAS number 2304633-89-2, is a boronic acid derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may confer various pharmacological properties.

  • Molecular Formula : C₈H₁₂BF₃N₂O₂
  • Molecular Weight : 236.00 g/mol
  • Structure : The compound contains a pyrazole ring substituted with isobutyl and trifluoromethyl groups, which are significant for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid, exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have been shown to inhibit various cancer-related targets such as BRAF(V600E) and EGFR. Studies suggest that they can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MDA-MB-231 and MCF-7 .
    • The compound's structure may enhance its interaction with these targets, leading to significant antitumor effects.
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses .
    • The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways.
  • Antibacterial and Antifungal Activities :
    • Some studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
    • In vitro assays have demonstrated effective inhibition of various bacterial strains and phytopathogenic fungi by related compounds.

Structure-Activity Relationship (SAR)

The biological activity of (1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Trifluoromethyl Group Enhances lipophilicity and metabolic stability
Isobutyl Substituent May improve binding affinity to biological targets
Pyrazole Ring Contributes to interactions with enzymes and receptors

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • A study demonstrated that a series of pyrazole compounds exhibited significant cytotoxicity against cancer cell lines, with some showing synergistic effects when combined with established chemotherapeutics like doxorubicin .
  • Another research highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit LPS-induced NO production in macrophages, indicating a mechanism for their therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a common method for aryl boronic acids. Key steps include:

  • Precursor preparation : Start with a halogenated pyrazole derivative (e.g., 5-bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole) and react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂).
  • Reaction conditions : Use anhydrous solvents (THF or dioxane), inert atmosphere (N₂/Ar), and mild heating (80–100°C). Monitor progress via TLC or LCMS.
  • Purification : Column chromatography with silica gel (eluents: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for characterizing this boronic acid?

  • Primary methods :

  • NMR spectroscopy : ¹H NMR to confirm substitution patterns (e.g., pyrazole ring protons), ¹⁹F NMR for trifluoromethyl group verification (δ ≈ -60 ppm), and ¹¹B NMR to confirm boronic acid presence (δ ≈ 30 ppm).
  • LCMS/HPLC : Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) and MS for molecular ion confirmation (e.g., [M+H]+ or [M-B(OH)₂]+ fragments). Retention times can be compared to reference data .
  • Melting point analysis : Compare observed values (e.g., 195–198°C for analogous compounds) to literature to assess purity .

Q. How should this compound be stored to minimize decomposition?

  • Storage protocol : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Use desiccants (e.g., silica gel) to prevent hydrolysis. For long-term stability, consider lyophilization .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic effects : The electron-withdrawing trifluoromethyl group increases the boronic acid’s acidity (pKa ~8–10), enhancing its reactivity in Pd-catalyzed couplings. This group also stabilizes intermediates via inductive effects, reducing protodeboronation.
  • Steric considerations : The isobutyl substituent may introduce steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) to improve catalytic efficiency .

Q. What strategies mitigate protodeboronation during reactions with this boronic acid?

  • Catalyst optimization : Use Pd catalysts with bulky ligands (e.g., RuPhos) to stabilize the transition state.
  • pH control : Maintain slightly basic conditions (pH 7–9) using K₂CO₃ or CsF to suppress acid-mediated decomposition.
  • Additives : Include boronic acid stabilizers like 4Å molecular sieves or diethanolamine .

Q. How can this compound be applied in medicinal chemistry or enzyme inhibition studies?

  • Proteasome inhibition : Boronic acids form tetrahedral complexes with serine residues in proteasomes (e.g., 20S subunit). Design peptidomimetic derivatives by conjugating the pyrazole-boronic acid to peptide backbones to enhance target specificity.
  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like thrombin or β-lactamases. The trifluoromethyl group enhances hydrophobic binding in active sites .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystallization issues : Boronic acids often form anhydrous or hydrated polymorphs.
  • Solutions : Screen solvents (e.g., DMSO/water mixtures) and use slow evaporation. For X-ray diffraction, employ SHELXL for refinement, leveraging hydrogen-bonding interactions between boronic acid and pyrazole groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.